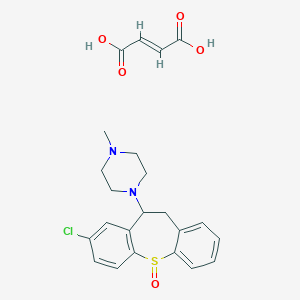
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, also known as clopenthixol, is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties.
Mécanisme D'action
The exact mechanism of action of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate is not fully understood, but it is thought to act as a dopamine receptor antagonist. It binds to dopamine receptors in the brain and inhibits the transmission of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate reduces the symptoms of psychosis and other psychiatric disorders.
Effets Biochimiques Et Physiologiques
Clopenthixol has been shown to have a number of biochemical and physiological effects. It can cause sedation, drowsiness, and lethargy, which can be beneficial in the treatment of psychotic disorders. It can also cause extrapyramidal side effects, such as tremors, stiffness, and involuntary movements, which can be problematic for some patients. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate can cause changes in blood pressure, heart rate, and body temperature, which can be monitored in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
Clopenthixol has several advantages and limitations for use in lab experiments. It is a potent antipsychotic drug that can be used to study the effects of dopamine receptor antagonism on behavior and cognition. However, it can also cause extrapyramidal side effects that can confound the results of experiments. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has a long half-life and can accumulate in the body, which can make it difficult to control dosing in animal studies.
Orientations Futures
There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and tolerability of the drug. Another area of interest is the investigation of the effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on different neurotransmitter systems, such as serotonin and glutamate. Finally, there is a need for more studies on the long-term effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on cognitive function and quality of life in patients with psychiatric disorders.
Conclusion
Clopenthixol is a potent antipsychotic drug that has been extensively studied for its efficacy in the treatment of schizophrenia and other psychotic disorders. It acts as a dopamine receptor antagonist and has a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, including the development of new formulations and delivery methods, investigation of its effects on different neurotransmitter systems, and studies on its long-term effects on cognitive function and quality of life.
Méthodes De Synthèse
Clopenthixol can be synthesized by the reaction of 2-chloro-9,10-dihydro-4H-benzo[b][1,4]thiepin with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to the maleate salt form by reacting with maleic acid.
Applications De Recherche Scientifique
Clopenthixol has been extensively studied for its antipsychotic properties and has shown efficacy in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has been investigated for its effects on cognitive function, sleep, and aggression.
Propriétés
Numéro CAS |
19939-38-9 |
|---|---|
Nom du produit |
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate |
Formule moléculaire |
C19H21ClN2OS.C4H4O4 |
Poids moléculaire |
477 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide |
InChI |
InChI=1S/C19H21ClN2OS.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)24(23)19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
PLBWDCKIHMPPRA-WLHGVMLRSA-N |
SMILES isomérique |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Synonymes |
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-meth yl-, S-oxide, (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
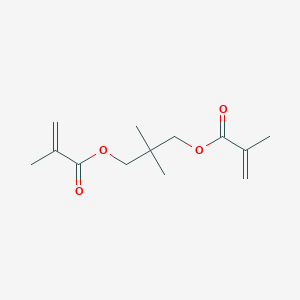
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
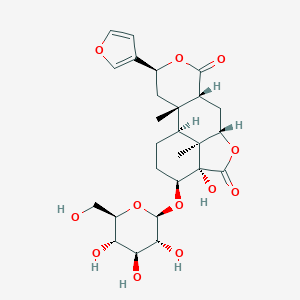
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
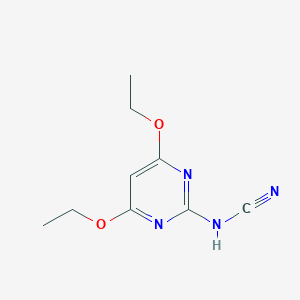
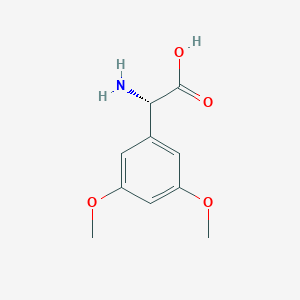
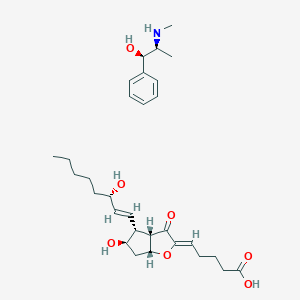
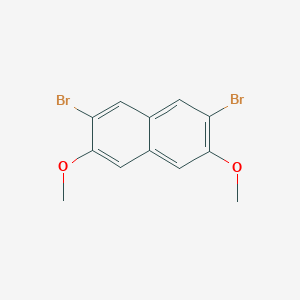
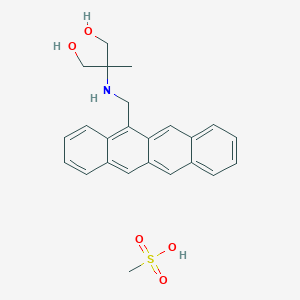
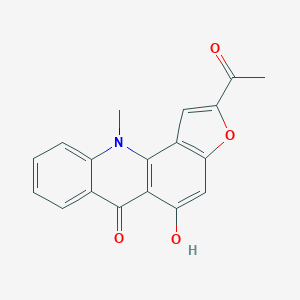
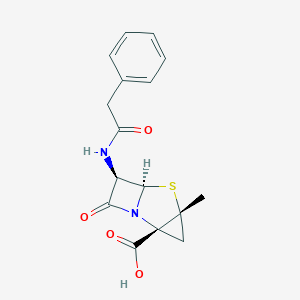

![Formamide, [14C]](/img/structure/B8465.png)